An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS Number: 55022-82-7)
An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS Number: 55022-82-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile chemical intermediate with significant potential in the development of novel therapeutics targeting the central nervous system (CNS). Its structural motif, featuring a benzylpiperidine core, is prevalent in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the established and potential biological activities of this compound, with a focus on its role as a precursor for CNS-active agents. Detailed experimental protocols and characterization data are presented to facilitate further research and development.
Chemical and Physical Properties
2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a solid at room temperature with the following key properties:
| Property | Value | Reference |
| CAS Number | 55022-82-7 | [1] |
| Molecular Formula | C₁₄H₁₆N₂ | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Appearance | Solid | General Knowledge |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The primary synthetic route to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone. The HWE reaction is favored for its high stereoselectivity, typically yielding the more stable (E)-alkene, and the straightforward removal of the phosphate byproduct.[3]
Synthesis Workflow
Caption: Horner-Wadsworth-Emmons synthesis of the target compound.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction
Materials:
-
1-Benzyl-4-piperidone
-
Diethyl cyanomethylphosphonate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0°C in an ice bath.
-
Add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise to the stirred slurry over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, during which the solution should become clear, indicating the formation of the phosphonate carbanion.
-
Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 2-(1-benzylpiperidin-4-ylidene)acetonitrile as a solid.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the vinyl proton of the acetonitrile group (~5.3 ppm), and the piperidine ring protons (in the aliphatic region, ~2.3-2.6 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display signals for the nitrile carbon (~118 ppm), the quaternary carbon of the double bond (~160 ppm), the vinyl carbon (~95 ppm), the carbons of the benzyl group (aromatic signals ~127-138 ppm and the benzylic carbon ~63 ppm), and the carbons of the piperidine ring (~30-53 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to exhibit a strong, sharp absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[4][5]
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 212.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring. The predicted m/z for the protonated molecule [M+H]⁺ is 213.13863.[6]
Biological Activity and Potential Applications
2-(1-Benzylpiperidin-4-ylidene)acetonitrile serves as a crucial building block for the synthesis of compounds with potential therapeutic applications, primarily targeting the central nervous system. The N-benzylpiperidine scaffold is a common feature in ligands for various CNS receptors.[7]
Dopamine and Serotonin Receptor Ligands
Derivatives of N-benzylpiperidine have been extensively investigated as ligands for dopamine (D₂) and serotonin (5-HT₂A) receptors.[8] These receptors are key targets in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The structural framework of 2-(1-benzylpiperidin-4-ylidene)acetonitrile allows for chemical modifications to optimize binding affinity and selectivity for these receptors.
Neuroprotective Agents
The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for assessing the neuroprotective potential of chemical compounds against various neurotoxins.[9] While direct neuroprotective data for 2-(1-benzylpiperidin-4-ylidene)acetonitrile is not available, related piperidine derivatives have shown promise in protecting neuronal cells from damage.[10]
Experimental Protocols for Biological Evaluation
This assay measures the ability of a test compound to displace a radiolabeled ligand from the D₂ receptor.
Workflow:
Caption: Workflow for a D₂ receptor radioligand binding assay.
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.
-
In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known D₂ antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]
This assay is analogous to the D₂ receptor binding assay but uses a 5-HT₂A selective radioligand.
Protocol:
-
Prepare cell membranes from a cell line stably expressing the human serotonin 5-HT₂A receptor.
-
In a 96-well plate, add the cell membranes, a fixed concentration of a 5-HT₂A selective radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.[13]
-
Determine non-specific binding using a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin).
-
Incubate the plate to allow for binding equilibrium.
-
Filter the contents and wash the filters.
-
Quantify the bound radioactivity by scintillation counting.
-
Calculate the Ki value for the test compound.[14]
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
Workflow:
Caption: Workflow for an in vitro neuroprotection assay.
Protocol:
-
Culture human SH-SY5Y neuroblastoma cells in an appropriate medium. For a more neuron-like phenotype, differentiate the cells using retinoic acid.
-
Seed the differentiated cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or hydrogen peroxide (H₂O₂).
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.
-
Calculate the concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (IC₅₀).[8][9]
Signaling Pathways
The potential therapeutic effects of derivatives of 2-(1-benzylpiperidin-4-ylidene)acetonitrile are likely mediated through the modulation of specific intracellular signaling pathways downstream of their primary molecular targets.
G-Protein Coupled Receptor (GPCR) Signaling
Both dopamine D₂ and serotonin 5-HT₂A receptors are G-protein coupled receptors (GPCRs).
-
D₂ Receptors: These are typically coupled to Gαi/o proteins. Activation of D₂ receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.[15]
-
5-HT₂A Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16]
Caption: Simplified GPCR signaling pathways for D₂ and 5-HT₂A receptors.
Conclusion
2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a valuable synthetic intermediate with significant potential for the development of novel CNS-active compounds. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its versatile chemical structure make it an attractive starting point for medicinal chemistry campaigns targeting dopamine and serotonin receptors, as well as for the discovery of new neuroprotective agents. This technical guide provides the foundational knowledge and experimental frameworks necessary to facilitate further research into the pharmacological properties and therapeutic potential of derivatives of this compound. Further studies are warranted to synthesize and evaluate specific analogs of 2-(1-benzylpiperidin-4-ylidene)acetonitrile to fully elucidate their structure-activity relationships and therapeutic utility.
References
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